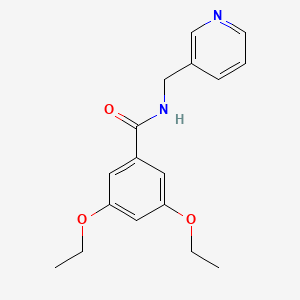
3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-diethoxybenzoic acid and pyridin-3-ylmethanamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,5-diethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with pyridin-3-ylmethanamine to form the desired benzamide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow synthesis and the use of automated reactors can enhance yield and efficiency.
化学反应分析
Types of Reactions
3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It finds use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
- 3,5-diacetoxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of ethoxy groups at the 3 and 5 positions of the benzamide ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
872495-90-4 |
|---|---|
分子式 |
C17H20N2O3 |
分子量 |
300.35 g/mol |
IUPAC 名称 |
3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-15-8-14(9-16(10-15)22-4-2)17(20)19-12-13-6-5-7-18-11-13/h5-11H,3-4,12H2,1-2H3,(H,19,20) |
InChI 键 |
OYJMUUPKNUMOBK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene](/img/structure/B14129941.png)
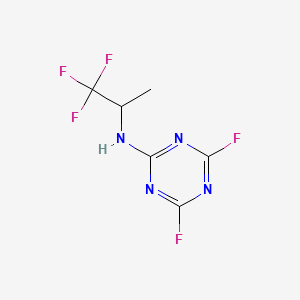
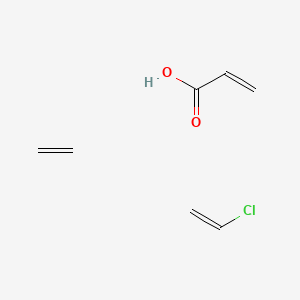
![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
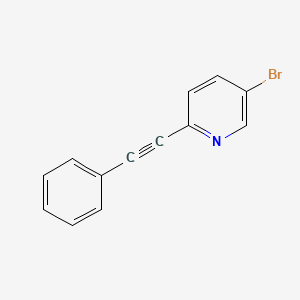
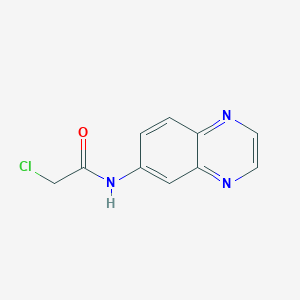
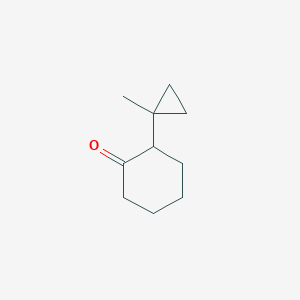
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)
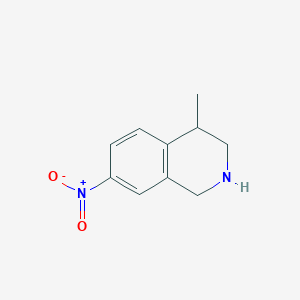
![sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid](/img/structure/B14129987.png)

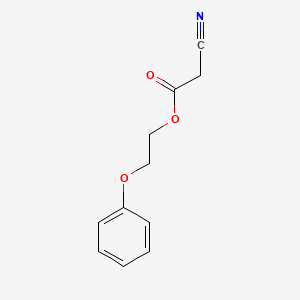
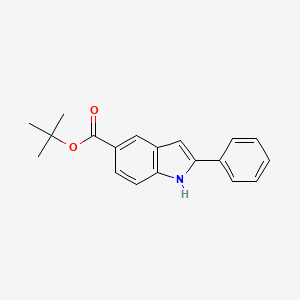
![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)
